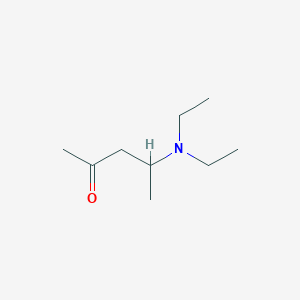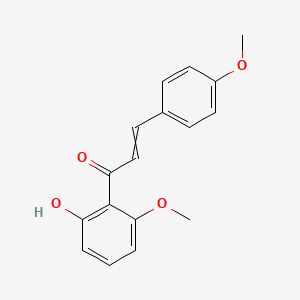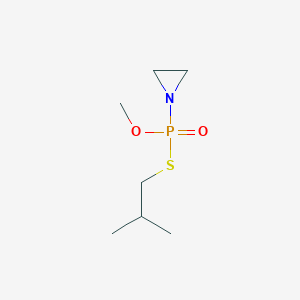
O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules. Aziridines are known for their significant ring strain and their proclivity towards ring-opening reactions, making them versatile precursors for diverse amine products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aziridines, including O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate, can be achieved through several methods. One common approach involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines using primary amines under basic conditions. Another method involves the use of electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, to achieve aziridination .
Industrial Production Methods: Industrial production of aziridines typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester, followed by base-induced sulfate elimination . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions . The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to the formation of diverse amine products.
Common Reagents and Conditions: Common reagents used in the reactions of aziridines include nucleophiles such as amines, alcohols, and thiols. These reactions often require the presence of a base or an acid to facilitate the ring-opening process . Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions with amines can yield various substituted amines, while oxidation reactions can produce corresponding oxides or other oxidized derivatives .
Applications De Recherche Scientifique
O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers . In biology and medicine, aziridines are investigated for their potential as anticancer agents due to their ability to form covalent bonds with DNA, leading to cell death . In the industry, aziridines are used as crosslinkers in coatings and adhesives, enhancing the physical and chemical properties of the final products .
Mécanisme D'action
The mechanism of action of O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate involves the ring-opening of the aziridine moiety, which can react with various nucleophiles . This ring-opening process is facilitated by the ring strain in the aziridine, making it highly reactive. The compound can form covalent bonds with biological molecules, such as DNA, leading to potential cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate include other aziridines, such as aziridine itself, azacyclopropane, and ethylenimine . These compounds share the three-membered ring structure and exhibit similar reactivity due to the ring strain.
Uniqueness: What sets this compound apart from other aziridines is the presence of the phosphonothioate group, which can impart unique chemical and biological properties
Propriétés
Numéro CAS |
86185-64-0 |
|---|---|
Formule moléculaire |
C7H16NO2PS |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
1-[methoxy(2-methylpropylsulfanyl)phosphoryl]aziridine |
InChI |
InChI=1S/C7H16NO2PS/c1-7(2)6-12-11(9,10-3)8-4-5-8/h7H,4-6H2,1-3H3 |
Clé InChI |
BYSHXFIVAGJANQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSP(=O)(N1CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


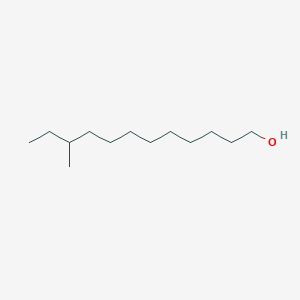
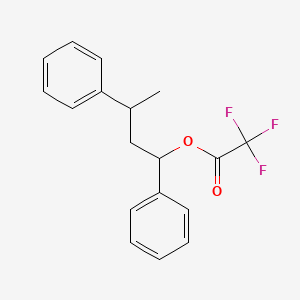

![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)

![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
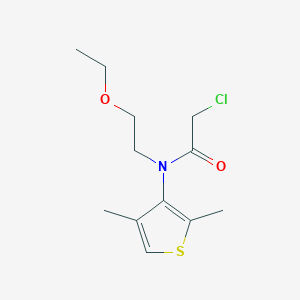

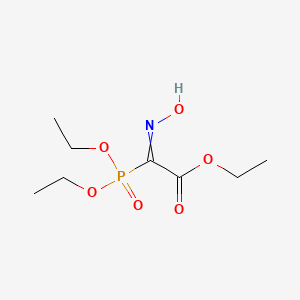
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)

